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Zilurgisertib for Fibrodysplasia Ossificans Progressiva: A Technical Guide

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Compound of Interest		
Compound Name:	Zilurgisertib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This abnormal bone growth occurs in muscles, tendons, and ligaments, leading to severe mobility restrictions and a significantly reduced lifespan. The underlying cause of FOP is most commonly a recurrent activating mutation (R206H) in the gene encoding Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2). This mutation leads to aberrant signaling of the bone morphogenetic protein (BMP) pathway, driving the pathological bone formation.

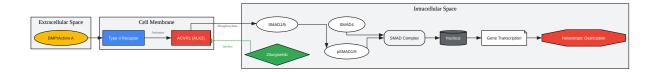
Zilurgisertib (formerly INCB000928) is an investigational, orally administered small molecule designed as a potent and selective inhibitor of ALK2. By targeting the dysregulated kinase activity of the mutated ACVR1, **zilurgisertib** aims to normalize BMP signaling and thereby halt the progression of heterotopic ossification in individuals with FOP. Preclinical studies have demonstrated its potential to strongly suppress HO in animal models.[1] **Zilurgisertib** is currently being evaluated in a Phase 2 clinical trial, known as the PROGRESS study, to assess its efficacy, safety, and tolerability in patients with FOP.[1]

This technical guide provides an in-depth overview of **zilurgisertib**, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.



Mechanism of Action and Signaling Pathway

The primary driver of FOP is the hyperactivity of the ALK2 receptor due to a gain-of-function mutation.[1] This leads to excessive downstream signaling through the phosphorylation of SMAD proteins (SMAD1/5/8). **Zilurgisertib** is an ATP-competitive inhibitor that binds to the kinase domain of ALK2, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This inhibition effectively dampens the overactive BMP signaling cascade that is characteristic of FOP.



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FOP Signaling Pathway and **Zilurgisertib**'s Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for **zilurgisertib** from preclinical studies.

Table 1: Biochemical and Cellular Activity



Assay Type	Target	IC50 (nM)	Cell Line	Notes
Biochemical Kinase Assay	ALK2 (ACVR1)	15	-	-
Cellular pSMAD1/5 Assay	ALK2 (ACVR1)	63	-	Inhibition of SMAD1/5 phosphorylation.
Cellular Hepcidin Production	ALK2 (ACVR1)	20	Huh-7	Inhibition of BMP-6 stimulated hepcidin production.[2]

Table 2: Kinase Selectivity

Kinase	% Inhibition at 200 nM
ALK1	50
ALK6	48
Zilurgisertib demonstrates high selectivity for ALK2 over other kinases.	

Table 3: Preclinical Pharmacokinetics of **Zilurgisertib**

Species	Dose	Route	Cmax (nM)	Tmax (h)	t1/2 (h)	Bioavaila bility (%)
Mouse	3 mg/kg	Oral	-	-	-	-
Rat	3 mg/kg	Oral	-	-	-	71
Dog	0.3 mg/kg	Oral	-	-	-	57
Human (Healthy)	100 mg	Oral	-	2.0-4.1	22.8-31.4	-



Table 4: In Vivo Efficacy in a Pediatric FOP Mouse Model

Treatment Group	Dose (mg/kg, bid)	Heterotopic Ossification Volume	Joint Mobility
Vehicle	-	High	Impaired
Zilurgisertib	2	Potently reduced	Fully maintained
Zilurgisertib	≥ 5	Complete prevention	Fully maintained

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK2 (ACVR1) Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of **zilurgisertib** against the ALK2 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of **zilurgisertib** for ALK2 kinase activity.

Materials:

- Recombinant active ALK2 kinase
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]
- ATP solution (at a concentration near the Km for ALK2, e.g., 250 μM)[3]
- Substrate (e.g., Casein, 1 mg/mL)[3]
- Zilurgisertib (serial dilutions)
- [y-33P]ATP or ADP-Glo™ Kinase Assay kit



- · 96-well plates
- Incubator (30°C)
- Scintillation counter or luminometer

Procedure:

- Prepare a reaction mixture containing kinase buffer, substrate, and diluted active ALK2 kinase.
- Add serial dilutions of **zilurgisertib** or vehicle (DMSO) to the wells of a 96-well plate.
- Add the kinase reaction mixture to the wells.
- Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [y-33P]ATP if using the radiometric method).
- Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[3][4]
- Stop the reaction (e.g., by adding EDTA or the ADP-Glo[™] reagent).
- Quantify the kinase activity:
 - Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
- Calculate the percent inhibition for each zilurgisertib concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pSMAD1/5 Signaling Assay



This protocol outlines a cell-based assay to measure the effect of **zilurgisertib** on the phosphorylation of SMAD1/5, a key downstream event in the ALK2 signaling pathway.

Objective: To determine the IC50 of **zilurgisertib** for the inhibition of BMP-induced SMAD1/5 phosphorylation in a cellular context.

Materials:

- HEK293 cells stably transfected with a BMP-responsive element-luciferase reporter (BRE-Luc)[5][6]
- Cell culture medium (e.g., DMEM with 10% FBS)
- Recombinant human BMP-6
- Zilurgisertib (serial dilutions)
- Lysis buffer
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Procedure:

- Seed the BRE-Luc reporter cells in a 96-well plate and allow them to adhere overnight.
- Starve the cells in a low-serum medium for several hours.
- Pre-treat the cells with serial dilutions of zilurgisertib or vehicle for a specified time (e.g., 1 hour).
- Stimulate the cells with a sub-maximal concentration of BMP-6 (e.g., 10 ng/mL) for a defined period (e.g., 15 hours).[5]
- Lyse the cells and transfer the lysate to a white-walled 96-well plate.



- Add the luciferase assay reagent to each well.
- Measure the luminescence using a luminometer.
- Calculate the percent inhibition of BMP-6-induced luciferase activity for each zilurgisertib concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo FOP Mouse Model Efficacy Study

This protocol describes a preclinical efficacy study using a pediatric mouse model of FOP to evaluate the ability of **zilurgisertib** to prevent heterotopic ossification.

Objective: To assess the in vivo efficacy of **zilurgisertib** in preventing injury-induced heterotopic ossification.

Animal Model:

 Inducible knock-in mice expressing the human ACVR1 R206H mutation (e.g., Acvr1R206H/+;CreERT2).[7]

Materials:

- Zilurgisertib formulated for oral administration
- Vehicle control
- Tamoxifen (for Cre-recombinase induction)
- Cardiotoxin (for muscle injury)
- Micro-computed tomography (μCT) scanner

Procedure:

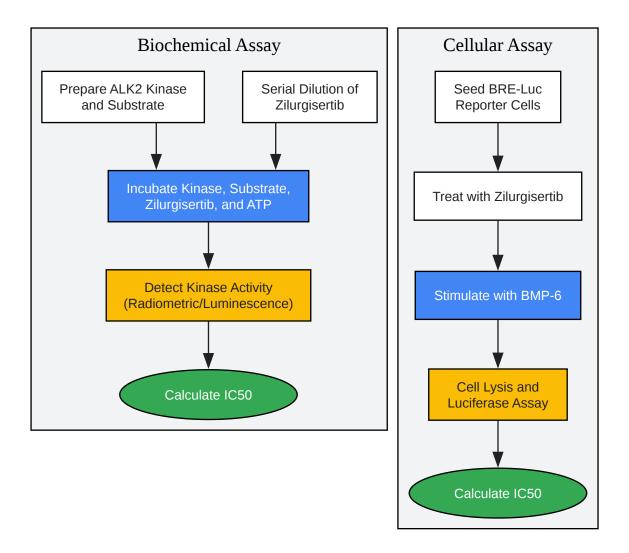
 Induce the expression of the mutant ACVR1 R206H allele in young mice by administering tamoxifen.



- After a washout period, induce muscle injury by injecting cardiotoxin into the gastrocnemius muscle.[7]
- Administer **zilurgisertib** or vehicle orally, twice daily (bid), starting from the day of injury for a period of several weeks (e.g., 6 weeks).
- At the end of the treatment period, euthanize the mice and collect the injured limbs.
- Quantify the volume of heterotopic bone formation using µCT imaging and analysis.
- Assess joint mobility through passive range of motion measurements.
- Compare the extent of heterotopic ossification and the preservation of joint function between the **zilurgisertib**-treated and vehicle-treated groups.

Visualizations Experimental Workflows

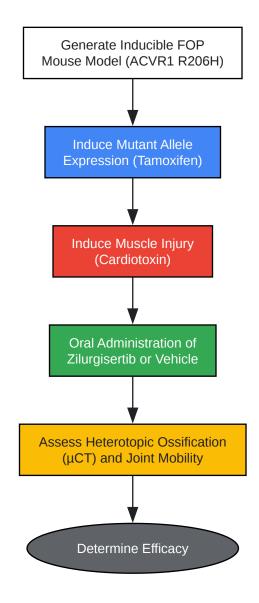




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In Vitro Experimental Workflow for **Zilurgisertib** Characterization.





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In Vivo Efficacy Study Workflow in FOP Mouse Model.

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